molecular formula C11H11N5 B121636 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- CAS No. 146177-57-3

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-

Cat. No. B121636
M. Wt: 213.24 g/mol
InChI Key: HHMQEBOPMLWAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains nitrogen and is synthesized through a multistep process.

Mechanism Of Action

The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation. It is also believed to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- exhibits potent anticancer activity against a wide range of cancer cell lines. It has also been found to exhibit antiviral activity against certain viruses. In addition, the compound has been shown to have low toxicity levels, making it a promising candidate for further clinical development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- in lab experiments is its potent anticancer and antiviral activity. However, the compound is relatively difficult to synthesize, which can make it challenging to obtain in large quantities for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Future Directions

There are several future directions for research related to 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects, which could lead to the development of more effective and safer treatments for cancer and viral infections.

Synthesis Methods

The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- involves a multistep process that includes the reaction of 2,3-dimethylquinoxaline with 1,2-diaminoethane in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form 3,5-dimethyl-2-(1,2-diaminoethyl)imidazo[4,5-f]quinoxaline. This compound is then treated with hydrochloric acid to form 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-.

Scientific Research Applications

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl- has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. It has also been studied for its potential use as an antiviral agent, with promising results.

properties

CAS RN

146177-57-3

Product Name

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

3,5-dimethylimidazo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C11H11N5/c1-6-5-7-9(15-11(12)16(7)2)10-8(6)13-3-4-14-10/h3-5H,1-2H3,(H2,12,15)

InChI Key

HHMQEBOPMLWAPY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=NC=CN=C13)N=C(N2C)N

Canonical SMILES

CC1=CC2=C(C3=NC=CN=C13)N=C(N2C)N

Other CAS RN

146177-57-3

Origin of Product

United States

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